2-Hydroxy-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide
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Overview
Description
2-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide is a complex organic compound with the molecular formula C21H21N3O4S3 and a molecular weight of 475.611 g/mol . This compound is known for its unique structure, which includes a thiazolidinone ring, a thiophene moiety, and a benzohydrazide group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
2-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different thiazolidinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and benzohydrazide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s thiazolidinone ring and thiophene moiety are believed to play a crucial role in its biological activities. It can interact with enzymes and receptors, leading to the inhibition of specific biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide can be compared with other similar compounds, such as:
2-Hydroxy-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide: This compound has a similar structure but with a shorter butanoyl chain.
4-Methyl-N’-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzenesulfonohydrazide: This compound includes a methyl group and a benzenesulfonohydrazide moiety.
The uniqueness of 2-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C21H21N3O4S3 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-hydroxy-N'-[6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoyl]benzohydrazide |
InChI |
InChI=1S/C21H21N3O4S3/c25-16-9-4-3-8-15(16)19(27)23-22-18(26)10-2-1-5-11-24-20(28)17(31-21(24)29)13-14-7-6-12-30-14/h3-4,6-9,12-13,25H,1-2,5,10-11H2,(H,22,26)(H,23,27)/b17-13+ |
InChI Key |
LBPAKZZZNNAZHA-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S)O |
Origin of Product |
United States |
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